molecular formula C23H23ClN4O3 B4961061 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-methylphenyl)propanamide

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-methylphenyl)propanamide

Cat. No.: B4961061
M. Wt: 438.9 g/mol
InChI Key: PXXUKNNOBOKVQU-UHFFFAOYSA-N
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Description

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-methylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-methylphenyl)propanamide typically involves multiple steps, including the formation of the pyridazinone ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.

    Functionalization: Introduction of the acetylamino and methylphenyl groups can be done through acylation and alkylation reactions using appropriate reagents such as acetic anhydride and methyl iodide.

    Final Coupling: The final step involves coupling the pyridazinone intermediate with 3-chloro-4-methylphenylpropanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Chemical Reactions Analysis

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom, forming new derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Due to its potential biological activities, it may be investigated for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds to 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-4-methylphenyl)propanamide include:

  • 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chlorophenyl)propanamide
  • 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,4-difluorophenyl)propanamide
  • 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide

These compounds share a similar pyridazinone core but differ in the substituents attached to the phenyl rings. The unique combination of substituents in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(3-chloro-4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3/c1-13-6-8-18(12-19(13)24)26-23(31)15(3)28-22(30)10-9-20(27-28)17-7-5-14(2)21(11-17)25-16(4)29/h5-12,15H,1-4H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXUKNNOBOKVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=C(C=C3)C)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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